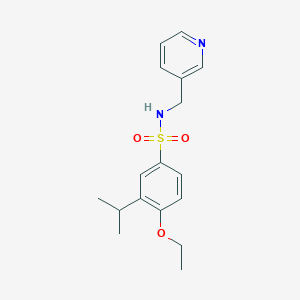
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and other diseases.
Synthesis Methods
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield this compound. Other methods of synthesis involve the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride.
Scientific Research Applications
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In particular, this compound has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.
properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-ethoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-8-7-15(10-16(17)13(2)3)23(20,21)19-12-14-6-5-9-18-11-14/h5-11,13,19H,4,12H2,1-3H3 |
InChI Key |
CSXFDBAQGAWRKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
solubility |
50.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)


